SHP099 hydrochloride is a potent and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). While it has shown promising results in preclinical studies for various diseases, including cancer, it is crucial to note that SHP099 hydrochloride is currently not approved for human use.
SHP099 hydrochloride is classified as an allosteric inhibitor of SHP2. It was first developed by Novartis and has been characterized as an orally bioavailable compound with favorable pharmacokinetic properties. The synthesis of SHP099 hydrochloride involves complex organic chemistry processes, which ensure the compound's purity and efficacy in biological applications .
The synthesis of SHP099 hydrochloride typically involves multiple steps, including the preparation of various intermediates. A common method utilizes cyclodextrin-mediated host-guest interactions to enhance drug delivery. The process includes:
Industrial production methods involve optimizing reaction conditions to achieve high yield and purity, encompassing purification steps and quality control measures .
SHP099 hydrochloride has a complex molecular structure that allows it to bind effectively to SHP2. The binding site is located at the interface of the N-SH2, C-SH2, and phosphatase domains of SHP2, stabilizing it in an autoinhibited conformation. This unique binding mode prevents substrate access to the active site, thereby inhibiting phosphatase activity .
The molecular formula for SHP099 hydrochloride is with a molecular weight of approximately 395.9 g/mol.
SHP099 hydrochloride can undergo several chemical reactions, including:
Common reagents involved in these reactions include acetic acid as a solvent and phosphate-buffered saline for preparing stock solutions .
The reactions involving SHP099 hydrochloride yield various intermediates and final compounds that exhibit significant anticancer activity. The specific products depend on the reaction conditions and reagents used.
The mechanism of action for SHP099 hydrochloride involves allosteric inhibition of SHP2. By binding to the allosteric site, SHP099 stabilizes SHP2 in a self-inhibitory conformation, effectively blocking its phosphatase activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells .
In biochemical assays, SHP099 has shown dose-dependent inhibition of SHP2 activity, with an effective concentration (EC50) indicating its potency against wild-type SHP2 while exhibiting reduced efficacy against certain oncogenic mutants .
SHP099 hydrochloride is typically presented as a white to off-white crystalline powder. It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
The chemical stability of SHP099 hydrochloride under various pH conditions has been evaluated, indicating that it maintains integrity over a range of physiological pH levels. Its melting point is reported to be around 150°C .
SHP099 hydrochloride has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit oncogenic signaling pathways. It has shown promise in preclinical models for treating RAS-dependent cancers, such as pancreatic and colorectal cancers. Additionally, ongoing clinical trials are investigating its efficacy in combination with other therapeutic agents to overcome resistance mechanisms associated with traditional cancer therapies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3